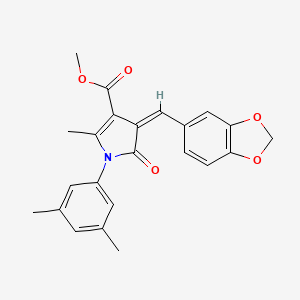![molecular formula C22H23NO3 B4010976 10-(2-methoxyphenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-7-carboxylic acid](/img/structure/B4010976.png)
10-(2-methoxyphenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-7-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex polycyclic compounds often involves multi-step reactions, starting from simpler bicyclic systems. For example, compounds similar to the one have been synthesized through photoirradiation techniques, where reactive intermediates like carbenes are generated and react with benzene to afford isomeric adducts. Such processes highlight the electrophilic characteristics of these intermediates and their ambiphilic properties, leading to various structural motifs upon reaction with different substrates (Ishikawa et al., 2017).
Molecular Structure Analysis
The molecular structure of complex bicyclic and polycyclic compounds is often determined using X-ray crystallography, NMR spectroscopy, and computational chemistry methods. For instance, compounds with similar structural frameworks exhibit a range of conformations, such as chair, half-chair, and twist-chair, depending on the specific substitution patterns and stereochemical configurations. These studies provide deep insights into the stereodynamics of such molecules, including aspects like nitrogen inversion and phenyl rotation barriers, which are crucial for understanding their reactivity and stability (Gribble et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of these compounds is influenced by their structural features, including the presence of methoxy groups and the specific arrangement of the polycyclic skeleton. Reactions can include electrophilic aromatic substitution, cycloadditions, and nucleophilic attacks, depending on the functional groups present and the reaction conditions. For example, carbocations derived from similar structures demonstrate a range of reactivities and have been used to synthesize azulene derivatives through oxidation and decarbonylation reactions (Ito et al., 1999).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, of these compounds are often determined to understand their behavior in different environments. The crystalline structure, in particular, can reveal information about molecular packing, intermolecular interactions, and potential applications in materials science. Compounds with similar structures have been found to exhibit specific crystal packing arrangements influenced by substituents and stereochemistry (Michel & Drouin, 1993).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and redox behavior, are critical for understanding the potential applications of these compounds. For instance, the synthesis and properties of carbocations related to the structure have been explored, revealing insights into their stability and reactivity. These studies are crucial for designing novel synthetic routes and understanding the mechanisms underlying their formation and transformation (S. Ito et al., 1999).
Propiedades
IUPAC Name |
10-(2-methoxyphenyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-26-17-8-3-2-5-14(17)21-19-13-10-9-12(11-13)18(19)15-6-4-7-16(22(24)25)20(15)23-21/h2-8,12-13,18-19,21,23H,9-11H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVSMRIFPOSVDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3C4CCC(C4)C3C5=C(N2)C(=CC=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B4010895.png)

![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B4010904.png)
![N-(5-chloro-2-methylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4010906.png)
![N-(2,5-dimethoxyphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4010917.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide](/img/structure/B4010940.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl 4-bromobenzoate](/img/structure/B4010953.png)
![N-cyclopropyl-N'-[3-({[(cyclopropylamino)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea](/img/structure/B4010955.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-(1-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4010960.png)
![ethyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4010968.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)tetrahydro-2H-pyran-4-amine](/img/structure/B4010977.png)
![2-(1,3-benzothiazol-2-yl)-4-[(butylamino)methylene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4010998.png)
![ethyl 2,8-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B4011005.png)